N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)acetamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H29N3O6S and its molecular weight is 547.63. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)acetamide and its derivatives show promising antitumor activity. Yurttaş et al. (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including compounds with structures similar to the compound , which exhibited considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Activities
Compounds similar to this compound have been investigated for their antioxidant properties. Alp et al. (2015) reported that certain 1,3,4-oxadiazole and imine containing 1H-benzimidazoles demonstrated significant in vitro antioxidant activities (Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015).
Enzyme Inhibition
The compound and its derivatives have been explored for their potential as enzyme inhibitors. Abbasi et al. (2019) synthesized similar compounds which exhibited substantial inhibitory activity against α-glucosidase and acetylcholinesterase (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).
Antimicrobial Evaluation
Related compounds have demonstrated antimicrobial efficacy. In a study by Abbasi et al. (2016), N-substituted sulfonamides bearing benzodioxane moiety, structurally related to the compound of interest, showed potent antibacterial potential against various bacterial strains (Abbasi, Tariq, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, & Shah, 2016).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O6S/c1-4-36-21-9-5-18(6-10-21)28-31-27(19-7-11-22(34-2)24(15-19)35-3)29(32-28)39-17-26(33)30-20-8-12-23-25(16-20)38-14-13-37-23/h5-12,15-16H,4,13-14,17H2,1-3H3,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRJYWDDNUWYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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